

# PD 134922 RT-PCR protocol for SARS-CoV-2 detection

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Compound of Interest		
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An exact protocol designated "**PD 134922**" for the RT-PCR detection of SARS-CoV-2 was not identified in the public domain. The identifier may correspond to an internal document of a specific organization. However, this document provides a detailed application note and protocol for a widely used and validated real-time RT-PCR assay for the detection of SARS-CoV-2, based on the protocol developed by the Institut Pasteur, Paris. This protocol targets the RNA-dependent RNA polymerase (RdRp) gene of the virus.

## **Application Notes**

#### Introduction

Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the gold standard for the detection of SARS-CoV-2 RNA.[1][2][3] This method is highly sensitive and specific for the qualitative detection of the virus in respiratory specimens.[4] The following protocol provides a detailed procedure for the detection of SARS-CoV-2 using a one-step RT-qPCR assay, which combines reverse transcription and PCR amplification in a single reaction.[2][5]

## Principle of the Assay

The assay is based on the amplification of specific regions of the SARS-CoV-2 genome. This protocol targets two distinct regions within the RNA-dependent RNA polymerase (RdRp) gene: IP2 and IP4.[6] The detection is achieved using fluorescently labeled probes that bind to the target sequence during amplification, leading to an increase in fluorescence signal proportional



to the amount of amplified product.[4] The use of two targets increases the robustness of the assay. The E gene assay from the Charité protocol can be used as a confirmatory assay.[6]

## Specimen Requirements

Upper and lower respiratory specimens are suitable for this assay. These include nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.[4] Samples should be collected in appropriate transport media. RNA should be extracted from the specimens as soon as possible.

#### Controls

For quality control, each RT-PCR run should include the following:

- Negative Extraction Controls: Two samples known to be negative for SARS-CoV-2 should be included during the RNA extraction process to monitor for cross-contamination.[6]
- Positive Controls: In-vitro synthesized RNA transcripts containing the target sequences should be used as positive controls. It is recommended to use a dilution series (e.g., 10<sup>5</sup>, 10<sup>4</sup>, and 10<sup>3</sup> copies per reaction) to monitor the efficiency of the amplification.
- Negative Amplification Control (No Template Control NTC): RNase/DNase-free water should be used in place of the RNA template to detect any contamination in the reaction mixture.[6]

# **Experimental Protocols**

#### 1. RNA Extraction

RNA is extracted from 100  $\mu$ l of the respiratory specimen using a commercially available viral RNA extraction kit, such as the NucleoSpin Dx Virus kit. The RNA is typically eluted in 100  $\mu$ l of elution buffer.[6]

## 2. RT-PCR Reaction Setup

The following tables detail the components for the RT-PCR reaction master mix for both singleplex and multiplex reactions. All procedures should be performed in a clean, dedicated PCR setup area to avoid contamination.



Table 1: Primer and Probe Sequences[6]

Target Gene	Name	Sequence (5'-3')	Length (bases)
RdRp gene / nCoV_IP2	nCoV_IP2-12669Fw	ATGAGCTTAGTCCT GTTG	17
nCoV_IP2-12759Rv	CTCCCTTTGTTGTG TTGT	18	
nCoV_IP2- 12696bProbe(+)	AGATGTCTTGTGCT GCCGGTA [5']Hex [3']BHQ-1	21	
RdRp gene / nCoV_IP4	nCoV_IP4-14059Fw	GGTAACTGGTATGA TTTCG	19
nCoV_IP4-14146Rv	CTGGTCAAGGTTAA TATAGG	20	
nCoV_IP4- 14084Probe(+)	TCATACAAACCACG CCAGG [5']Fam [3']BHQ-1	19	
E gene / E_Sarbeco (Confirmatory)	E_Sarbeco_F1	ACAGGTACGTTAATA GTTAATAGCGT	18
E_Sarbeco_R2	ATATTGCAGCAGTAC GCACACA	20	
E_Sarbeco_P1	ACACTAGCCATCCT TACTGCGCTTCG [5']Fam [3']BHQ-1	20	

Table 2: Singleplex RT-PCR Reaction Mixture (per 25 μl reaction)[6]



Component	Volume (µl)	Final Concentration
Reaction mix 2X	12.50	1X
MgSO4 (50mM)	0.40	3 mM
Forward Primer (10μM)	1.00	400 nM
Reverse Primer (10μM)	1.00	400 nM
Probe (5μM)	0.50	100 nM
H2O PPI	4.60	-
Total Master Mix	20.00	-
RNA Template	5.00	-
Total Volume	25.00	-

Table 3: Multiplex RT-PCR Reaction Mixture for IP2 and IP4 (per 25 µl reaction)[6]



Component	Volume (μl)	Final Concentration
Reaction mix 2X	12.50	1X
MgSO4 (50mM)	0.40	3 mM
nCoV_IP2-F (10μM)	1.00	400 nM
nCoV_IP2-R (10μM)	1.00	400 nM
nCoV_IP2-P (5μM)	0.50	100 nM
nCoV_IP4-F (10μM)	1.00	400 nM
nCoV_IP4-R (10μM)	1.00	400 nM
nCoV_IP4-P (5μM)	0.50	100 nM
H2O PPI	1.10	-
Total Master Mix	20.00	-
RNA Template	5.00	-
Total Volume	25.00	-

## 3. Thermal Cycling Protocol

The following thermal cycling conditions are to be used with a real-time PCR instrument.

Table 4: Thermal Cycling Conditions[6]

Step	Temperature (°C)	Time	Cycles
Reverse Transcription	55	20 minutes	1
Denaturation	95	3 minutes	1
PCR Amplification	95	15 seconds	45
58	30 seconds		

## **Data Interpretation**

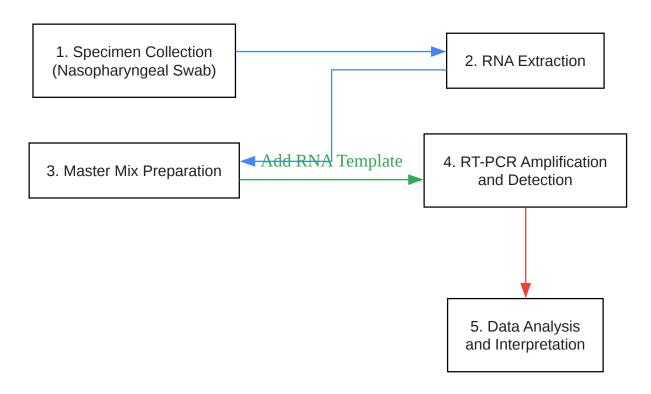


A sample is considered positive for SARS-CoV-2 if a clear exponential amplification curve is observed and the cycle threshold (Ct) value is within the validated range of the assay. The interpretation of results should always be done in the context of the included controls.

## Performance Characteristics

The sensitivity of this assay is approximately 100 copies of RNA genome equivalent per reaction, at which a 95% hit rate is achieved.[6] Lower amounts of the virus, down to 10 copies, may also be detected, though with a lower probability.[6] The assay has been shown to be specific, with no cross-reactivity with other tested viruses.[6]

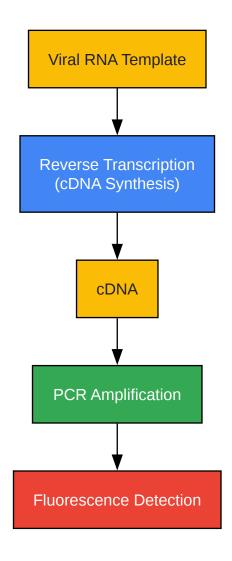
## **Visualizations**



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Caption: Workflow for SARS-CoV-2 Detection by RT-PCR.





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Caption: Principle of One-Step RT-PCR.

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